molecular formula C13H7Cl4NO B5554913 4-chloro-N-(2,4,5-trichlorophenyl)benzamide

4-chloro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B5554913
M. Wt: 335.0 g/mol
InChI Key: KNIGXNCTLLMFAH-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,4,5-trichlorophenyl)benzamide is a benzamide derivative featuring a 4-chlorobenzoyl group linked to a 2,4,5-trichlorophenylamine moiety. The compound’s structure is characterized by three chlorine atoms on the phenyl ring attached to the amide nitrogen, conferring significant electron-withdrawing effects and enhanced lipophilicity. This structural motif is common in agrochemical and pharmaceutical intermediates, where halogenation often improves bioactivity and environmental stability .

Properties

IUPAC Name

4-chloro-N-(2,4,5-trichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl4NO/c14-8-3-1-7(2-4-8)13(19)18-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIGXNCTLLMFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,4,5-trichloroaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4,5-trichlorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of quinones or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.

Scientific Research Applications

4-chloro-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents on Amide Nitrogen Electron Effects Key Applications
4-Chloro-N-(2,4,5-trichlorophenyl)benzamide 2,4,5-Trichlorophenyl Strong electron-withdrawing Agrochemical intermediates
4-Chloro-N-(3-chlorophenyl)benzamide 3-Chlorophenyl Moderate electron-withdrawing Crystal engineering
4-Chloro-N-(2-methoxyphenyl)benzamide 2-Methoxyphenyl Electron-donating (methoxy group) Catalysis
5-Chloro-N-(4-chlorophenyl)-2-sulfonamide 4-Chlorophenyl + sulfonamide group Polar, hydrogen-bonding Pharmaceutical lead
  • Electron-Withdrawing vs. Donating Groups: The 2,4,5-trichlorophenyl group in the target compound induces greater electron withdrawal compared to 3-chlorophenyl () or methoxy-substituted analogs ().
  • Steric Hindrance : The 2,4,5-trichloro substitution creates steric bulk, which may reduce rotational freedom and influence crystal packing. This contrasts with less-substituted derivatives like 4-chloro-N-(3-chlorophenyl)benzamide, which exhibits planar amide groups in its crystal structure .

Physicochemical Properties

Table 2: Physicochemical Data from Crystallographic Studies

Compound Name Melting Point (°C) Solubility (Polar Solvents) Hydrogen Bonding Patterns
This compound Not reported Low (high Cl content) Likely N–H···O and Cl···Cl
4-Chloro-N-(3-chlorophenyl)benzamide 165–167 Moderate N–H···O and C–H···Cl
4-Chloro-N-(2-methoxyphenyl)benzamide 142–144 High N–H···O and C–H···π
  • Lipophilicity: The 2,4,5-trichlorophenyl group increases logP compared to methoxy or monosubstituted analogs, favoring nonpolar environments. This property is critical in agrochemical formulations .
  • Hydrogen Bonding : Derivatives with sulfonamide groups (e.g., 5-chloro-N-(4-chlorophenyl)-2-sulfonamide, ) exhibit enhanced hydrogen bonding, improving solubility in polar media .

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